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Biochemical Inhibitory Profile (IC₅₀)

Fimepinostat demonstrates potent, dual-targeting activity. The half-maximal inhibitory concentration (IC₅₀)

values for its primary targets are listed below.

Target Isoform IC₅₀ (nM) Source

PI3K (Class I) PI3Kα 19 [1] [2] [3]

PI3Kβ 54 [2] [3]

PI3Kδ 39 [1] [2] [3]

PI3Kγ 311 [2] [3]

HDAC (Class I/II) HDAC1 1.7 [1] [2]

HDAC2 5.0 [1] [2]

HDAC3 1.8 [1] [2]

HDAC10 2.8 [1] [2]
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Cellular and Functional Activity

The potency of Fimepinostat translates into functional cellular effects, as shown by its activity in various

cell-based assays.

Assay Type Cell Line / System
Activity / EC₅₀ /
IC₅₀

Description Source

Cytotoxicity Human Glioma

(multiple)

EC₅₀ = 0.7 nM Growth inhibition after 72 hrs [1]

Cytotoxicity HCT116 (Colon

Cancer)

IC₅₀ = 7.34 nM Growth inhibition after 24 hrs

(MTT)

[1] [2]

Cytotoxicity A2780S (Ovarian

Cancer)

IC₅₀ = 6.15 nM Growth inhibition after 24 hrs

(MTT)

[1] [2]

HDAC

Inhibition

A2780S (Ovarian

Cancer)

EC₅₀ = 126.25

nM

Histone H3 acetylation

(Cytoblot)

[1] [2]

HDAC

Inhibition

A2780S (Ovarian

Cancer)

EC₅₀ = 221.75

nM

Tubulin acetylation (Cytoblot) [1] [2]

Key Experimental Protocols

The data cited are generated from standardized biochemical and cellular assays. Here are the methodologies

for key experiments.

Biochemical PI3K Inhibition Assay

Method: ADP-Glo Luminescent Assay
Procedure: Recombinant full-length human PI3K isoforms (e.g., N-terminal GST-tagged p110alpha

with untagged p85alpha) are expressed in baculovirus-infected insect Sf9 cells. The enzyme is
incubated with Fimepinostat and the substrate (e.g., PI:3PS). The reaction proceeds for 60 minutes,

and the conversion of ATP to ADP is measured using the ADP-Glo reagent, which quantifies the
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remaining ATP through luminescence. The resulting IC₅₀ value reflects the compound's potency in

inhibiting lipid kinase activity [1].

Biochemical HDAC Inhibition Assay

Method: Fluorogenic Assay
Procedure: Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 10) are expressed in

baculovirus-infected insect Sf9 cells. The enzyme is pre-incubated with Fimepinostat for 15 minutes.
A fluorogenic substrate, Ac-peptide-AMC, is then added. Active HDAC deacetylates the substrate,

releasing the fluorescent AMC group, which is measured after 1 hour. The inhibition of this
fluorescence signal is used to calculate the IC₅₀ value [1].

Cellular Growth Inhibition Assay (MTT)

Cell Lines: HCT116, A2780S, and others.
Procedure: Cells are plated and treated with Fimepinostat at various concentrations for 24 hours.

The yellow tetrazolium salt MTT is added to the cells. Metabolically active cells reduce MTT to purple
formazan crystals. The crystals are solubilized, and the absorbance is measured. The reduction in

absorbance, proportional to the reduction in cell viability and growth, is used to determine the IC₅₀

value [1] [2].

Cellular HDAC Inhibition Assay (Cytoblot)

Cell Line: A2780S
Procedure: Cells are treated with Fimepinostat for 6 hours. Cells are then fixed and permeabilized.

To measure HDAC1/2/3 inhibition, acetylated Histone H3 levels are detected using a specific primary
antibody and a labeled secondary antibody. For HDAC6 inhibition, acetylated tubulin levels are

detected similarly. The signal intensity is quantified to determine the effective concentration (EC₅₀)
required to increase acetylation [1] [2].

Mechanism of Action and Signaling Pathway

Fimepinostat simultaneously inhibits PI3K and HDAC enzymes, disrupting two major oncogenic signaling

pathways. The following diagram illustrates its integrated mechanism of action.
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PI3K-AKT-mTOR Pathway
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This dual mechanism leads to enhanced anti-tumor effects, including greater growth inhibition and

induction of apoptosis compared to targeting either pathway alone [4] [3]. It durably suppresses the PI3K-

AKT-mTOR pathway and can inhibit compensatory signaling molecules like RAF-MEK-MAPK [3].
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Clinical Relevance and Development Status

Fimepinostat's development highlights its potential for treating specific, high-risk cancers:

Fast Track Designation: Granted by the U.S. FDA for adult patients with relapsed or refractory

diffuse large B-cell lymphoma (DLBCL) after two or more lines of therapy [4].
Orphan Drug Designation: Also granted by the FDA for the treatment of DLBCL [4].

Clinical Activity: In a Phase 1 trial, objective responses were observed in patients with
relapsed/refractory DLBCL, with a notable number of responders having tumors with MYC oncogene
alterations [4].
Recommended Phase 2 Dose (RP2D): 60 mg, administered orally once daily on a schedule of 5

days on and 2 days off, in 21-day cycles [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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